4-Phenylcyclohexane-1,2-dicarboxylic acid
Overview
Description
4-Phenylcyclohexane-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and two carboxylic acid groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcyclohexane-1,2-dicarboxylic acid typically involves the Friedel–Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid. This reaction is carried out under specific conditions using a Lewis acid catalyst such as aluminum chloride. The reaction parameters, including temperature and solvent choice, are optimized to achieve high yields and selectivity for the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve similar Friedel–Crafts alkylation reactions, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and advanced purification techniques would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylcyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Phenylcyclohexane-1,2-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural rigidity and functional groups.
Mechanism of Action
The mechanism by which 4-Phenylcyclohexane-1,2-dicarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Phenylbutanoic acid: Similar in having a phenyl group but differs in the aliphatic chain length and position of carboxylic acids.
Biphenyl-2,2’-dicarboxylic acid: Contains two phenyl rings, offering different steric and electronic properties.
Uniqueness: 4-Phenylcyclohexane-1,2-dicarboxylic acid is unique due to the combination of a cyclohexane ring with a phenyl group and two carboxylic acid groups. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in synthesis and material science.
Properties
IUPAC Name |
4-phenylcyclohexane-1,2-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLKSTRLCYRBDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C2=CC=CC=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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